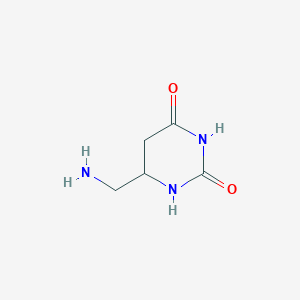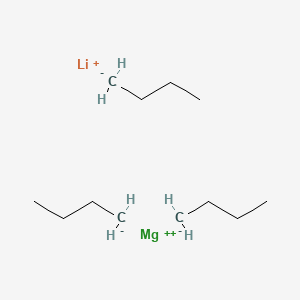
Tri-N-butyllithium magnesate, 0.7M IN &
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-N-butyllithium magnesate is a chemical compound with the empirical formula C12H27LiMg. It is commonly used as a base and deprotonating agent in various chemical reactions. This compound is typically available as a 0.7 M solution in diethyl ether and hexanes .
準備方法
Synthetic Routes and Reaction Conditions
Tri-N-butyllithium magnesate is synthesized through the reaction of n-butyllithium with magnesium. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions include:
Solvent: Diethyl ether or hexanes
Temperature: Room temperature
Atmosphere: Inert (e.g., nitrogen or argon)
The reaction can be represented as follows:
3C4H9Li+Mg→C12H27LiMg
Industrial Production Methods
In industrial settings, the production of Tri-N-butyllithium magnesate involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
Tri-N-butyllithium magnesate undergoes various types of chemical reactions, including:
Deprotonation: It is used to deprotonate furans, fluoro aromatics, thiophenes, oxazoles, and benzoxazoles.
Grignard Reactions: It participates in Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Furans, fluoro aromatics, thiophenes, oxazoles, benzoxazoles
Conditions: Inert atmosphere, room temperature, diethyl ether or hexanes as solvents
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, deprotonation of furans leads to the formation of furan anions, which can further react to form various derivatives .
科学的研究の応用
Tri-N-butyllithium magnesate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Tri-N-butyllithium magnesate involves the deprotonation of substrates through the transfer of a lithium ion. The compound acts as a strong base, abstracting protons from various substrates to form anions. These anions can then participate in further chemical reactions, such as nucleophilic substitution or addition .
類似化合物との比較
Similar Compounds
Lithium diisopropylamide (LDA): Another strong base used for deprotonation reactions.
n-Butyllithium: A commonly used organolithium reagent with similar applications.
Grignard Reagents: Organomagnesium compounds used in nucleophilic addition reactions.
Uniqueness
Tri-N-butyllithium magnesate is unique in its ability to combine the properties of both lithium and magnesium reagents. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds .
特性
分子式 |
C12H27LiMg |
|---|---|
分子量 |
202.6 g/mol |
IUPAC名 |
lithium;magnesium;butane |
InChI |
InChI=1S/3C4H9.Li.Mg/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/q3*-1;+1;+2 |
InChIキー |
BRZNWMVATGSOEK-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
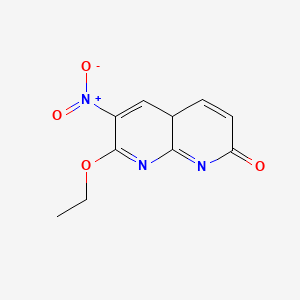
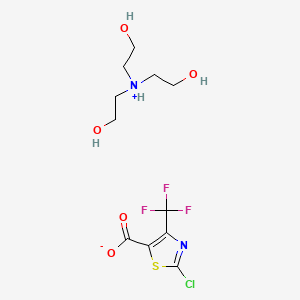

![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
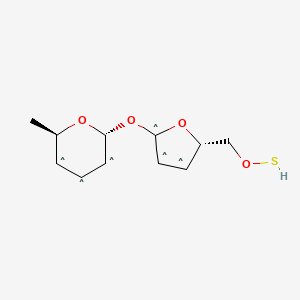



![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
